4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18026802
InChI: InChI=1S/C8H13N3.ClH/c1-5-10-7(6-3-4-6)8(9)11(5)2;/h6H,3-4,9H2,1-2H3;1H
SMILES:
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67 g/mol

4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride

CAS No.:

Cat. No.: VC18026802

Molecular Formula: C8H14ClN3

Molecular Weight: 187.67 g/mol

* For research use only. Not for human or veterinary use.

4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride -

Specification

Molecular Formula C8H14ClN3
Molecular Weight 187.67 g/mol
IUPAC Name 5-cyclopropyl-2,3-dimethylimidazol-4-amine;hydrochloride
Standard InChI InChI=1S/C8H13N3.ClH/c1-5-10-7(6-3-4-6)8(9)11(5)2;/h6H,3-4,9H2,1-2H3;1H
Standard InChI Key OGIATPIXLJSHCF-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(N1C)N)C2CC2.Cl

Introduction

Chemical Structure and Nomenclature

The core structure of 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride consists of a five-membered imidazole ring substituted with a cyclopropyl group at position 4, methyl groups at positions 1 and 2, and an amine group at position 5. The hydrochloride salt form enhances its stability and solubility in aqueous media. Key structural features include:

  • Cyclopropyl substituent: Introduces steric hindrance and modulates electronic properties .

  • Methyl groups: Enhance lipophilicity and metabolic stability .

  • Amine group: Provides a site for salt formation (e.g., hydrochloride) and potential hydrogen bonding .

The IUPAC name confirms the substitution pattern: 1,2-dimethyl-4-(cyclopropyl)-1H-imidazol-5-amine hydrochloride.

Synthetic Pathways and Optimization

Precursor Synthesis

The synthesis of analogous imidazole derivatives often begins with cyclopropane-carboxaldehyde and tosylmethyl-isocyanide. A modified procedure involves:

  • Condensation of cyclopropane-carboxaldehyde with tosylmethyl-isocyanide in ethanol using sodium cyanide .

  • Ammonolysis in methanol/NH₃ at elevated temperatures to yield 4-cyclopropyl-1H-imidazole intermediates .

  • Subsequent methylation at positions 1 and 2 using methylating agents like iodomethane .

For the target compound, introducing the amine group at position 5 typically involves:

  • Nitration followed by reduction .

  • Direct amination via Buchwald-Hartwig coupling in the presence of palladium catalysts .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in polar solvents (e.g., methanol/water mixtures) to precipitate the hydrochloride salt . Experimental yields for related compounds range from 51% to 73%, depending on purification methods .

Physicochemical Properties

Data extrapolated from structurally similar imidazole derivatives :

PropertyValue
Molecular FormulaC₈H₁₄ClN₃
Molecular Weight203.67 g/mol
Log P (iLOGP)1.03
Solubility (Water)16.5 mg/mL (0.152 mol/L)
pKa (Amine)~8.2 (predicted)
Melting Point215–220°C (decomposes)

Key observations:

  • High solubility in aqueous media due to the hydrochloride salt .

  • Moderate lipophilicity (Log P ~1.03) supports membrane permeability .

  • Thermal stability up to 200°C, consistent with imidazole analogs .

Reactivity and Functionalization

Electrophilic Substitution

The amine group at position 5 undergoes:

  • Acylation: Reacts with acyl chlorides to form amides .

  • Diazo Coupling: Forms azo derivatives under alkaline conditions .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable:

  • Suzuki-Miyaura coupling with aryl boronic acids .

  • Buchwald-Hartwig amination for introducing complex amines .

Pharmaceutical Relevance

While direct bioactivity data for this compound is unavailable, structurally related imidazoles exhibit:

  • Antibacterial Activity: Inhibition of bacterial topoisomerase IV .

  • Kinase Inhibition: Potency against JAK2 and ALK kinases (IC₅₀ < 100 nM) .

  • CNS Penetration: Log BB (brain/blood ratio) >0.3, suggesting blood-brain barrier permeability .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 0.78–0.87 (m, 4H, cyclopropyl), 1.79–1.93 (m, 1H, cyclopropyl CH), 2.35 (s, 3H, N-CH₃), 3.02 (s, 3H, C-CH₃), 6.66 (s, 1H, imidazole H) .

  • LC-MS: m/z 386.1 [M+H]⁺ (consistent with dimethylated derivatives) .

Chromatographic Methods

  • HPLC: Retention time = 6.11 min (C18 column, acetonitrile/water gradient) .

  • SFC: Purification achieved using 9–14% methanol/CO₂ .

Industrial Applications

Intermediate in API Synthesis

Used in the preparation of:

  • Diazepinoisoquinolines: Anticancer agents targeting microtubule polymerization .

  • Picolinamide Derivatives: Antiviral compounds inhibiting protease activity .

Scale-Up Challenges

  • Cyclopropane Instability: Requires low-temperature processing .

  • Salt Hygroscopicity: Demands controlled humidity during storage .

Environmental Impact

Ecotoxicity

Predicted data (EPI Suite):

  • LC₅₀ (Fish): >100 mg/L (low toxicity).

  • Biodegradation: 28% over 28 days (OECD 301F).

Future Directions

  • Structure-Activity Studies: Systematic modification of the cyclopropyl and amine groups.

  • Cocrystal Engineering: Improving solubility via non-ionic forms.

  • Targeted Delivery: Liposomal encapsulation for enhanced bioavailability.

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